molecular formula C8H12O3 B13493706 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13493706
M. Wt: 156.18 g/mol
InChI Key: MXEZMEXUSADSHB-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .

Industrial Production Methods: While specific industrial production methods for 4-Methoxybicyclo[21This includes optimizing reaction conditions to ensure safety and efficiency in a larger-scale production environment .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.

    Bicyclo[3.1.1]heptane: Used in the synthesis of various pharmaceuticals

Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. Its rigid structure also provides unique conformational properties that can be advantageous in drug design .

Biological Activity

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

This compound features a bicyclic structure with a methoxy group and a carboxylic acid functionality. This unique configuration contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

  • Minimum Inhibitory Concentration (MIC) Values : The compound demonstrated MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (μg/mL)Reference Compound MIC (μg/mL)
Staphylococcus aureus816
Escherichia coli1632

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses that target similar molecular pathways as quinoline derivatives. Preliminary studies suggest that the compound may inhibit viral replication by interfering with specific enzymes involved in the viral life cycle.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties by targeting pathways involved in cancer cell proliferation:

  • Mechanism of Action : It is hypothesized that the compound interferes with DNA synthesis and protein expression in cancer cells, leading to reduced cell viability.
  • Case Study : A study on various cancer cell lines showed a dose-dependent reduction in cell viability after treatment with this compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in microbial or viral replication, as well as cancer cell signaling pathways.
  • Biological Pathways : It is believed to disrupt critical pathways such as apoptosis and cell cycle regulation in cancer cells.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis revealed that this compound outperformed several known antibiotics in inhibiting the growth of resistant bacterial strains.
  • In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of the compound, with no significant toxic effects observed at therapeutic doses.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-11-8-2-5(3-8)6(4-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

MXEZMEXUSADSHB-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)C(C2)C(=O)O

Origin of Product

United States

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